![molecular formula C8H10N2OS2 B13487317 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with two methylsulfanyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This process leads to the formation of the desired furo-pyrimidine ring system with intact methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation of methylsulfanyl groups.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of methylsulfanyl groups.
N-benzyl Derivatives: Formed from nucleophilic substitution reactions after oxidation.
Scientific Research Applications
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine depends on its specific application. For example, as a fluorescence probe for cadmium detection, the compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions, resulting in a fluorescence response . The methylsulfanyl groups play a crucial role in achieving selective and sensitive detection.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrimido[4,5-d]pyrimidines: Structurally similar to purines, these compounds also show varied biological activities and are used in medicinal chemistry.
Uniqueness
2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine is unique due to the presence of two methylsulfanyl groups, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for developing new materials and probes with specific properties.
Properties
Molecular Formula |
C8H10N2OS2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H10N2OS2/c1-12-7-5-3-4-11-6(5)9-8(10-7)13-2/h3-4H2,1-2H3 |
InChI Key |
IMXPOIDJPQUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1CCO2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)


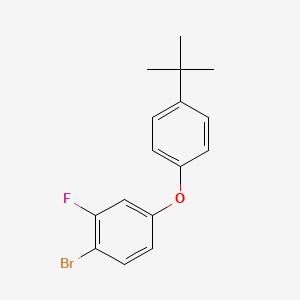
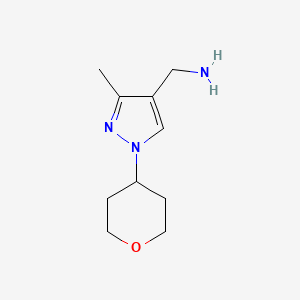

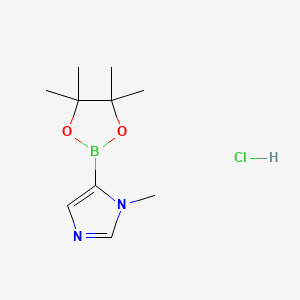
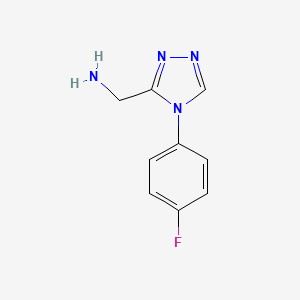
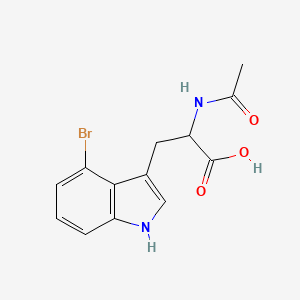
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)

![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)


